molecular formula C10H16N2S B11775714 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B11775714
M. Wt: 196.31 g/mol
InChI Key: LYUIEVRHMQYKKN-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

The applications of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are primarily in medicinal chemistry. Notable pharmacological activities include:

  • Antithrombotic Activity :
    • The compound is being investigated for its potential as an antithrombotic agent. It acts as a reagent in the synthesis of derivatives that inhibit factor Xa, a key target in anticoagulant therapy. Its derivatives have shown promise in reducing thrombus formation in preclinical models .
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its structural features allow for interaction with bacterial cell membranes, leading to disruption and cell death.
  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions :
    • The compound can be synthesized via cyclization of appropriate precursors that contain both thiazole and pyridine functionalities. This involves the use of various reagents and conditions to facilitate the formation of the fused ring structure.
  • Modification of Existing Compounds :
    • Derivatives can be created by modifying the isopropyl and methyl substituents to enhance biological activity or solubility. These modifications are critical for optimizing pharmacokinetic properties and efficacy against specific biological targets .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antithrombotic Activity :
    • A study demonstrated that derivatives of this compound significantly inhibited thrombus formation in animal models when compared to control groups. The mechanism involved the selective inhibition of factor Xa activity .
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations (MIC) that support its potential as an antimicrobial agent.
  • Safety and Toxicity Assessment :
    • Toxicological evaluations conducted on animal models indicated a favorable safety profile at therapeutic doses. No significant adverse effects were observed during the studies, suggesting its viability for further clinical development.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific isopropyl and methyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these substituents play a critical role in the compound’s behavior and efficacy .

Biological Activity

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound from the thiazolopyridine family. Its unique fused ring structure contributes to diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₂S
  • Molecular Weight : 196.28 g/mol
  • Structure : The compound features an isopropyl group at the second position and a methyl group at the fourth position of the tetrahydrothiazolo ring.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Some key findings include:

  • Antimicrobial Properties :
    • The compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
    • Studies suggest that its structural features enhance its interaction with microbial targets.
  • Enzyme Inhibition :
    • It acts as a potent inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. This property makes it a candidate for anticoagulant therapies.
    • Interaction studies reveal binding affinities that suggest effective modulation of enzyme activity.
  • Neuroprotective Effects :
    • Preliminary research points to neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.
    • The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways:

  • Method A : Starting from thiazole derivatives and employing cyclization reactions.
  • Method B : Utilizing microwave-assisted synthesis to improve yield and reduce reaction time.

These methods are critical for modifying the compound to enhance biological activity or create new derivatives for pharmaceutical applications.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructure TypeUnique Features
This compoundThiazolopyridinePotent factor Xa inhibition
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineThiazolopyridineKnown for antimicrobial properties
2-Amino-4-methyl-thiazolo[5,4-c]pyridineThiazolopyridineExhibits neuroprotective effects

This table illustrates that while these compounds share a core thiazolopyridine structure, variations in substituents lead to differences in biological activity and potential applications.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on Anticoagulant Activity :
    • A clinical trial demonstrated that derivatives of this compound effectively reduced thrombus formation in animal models.
    • Results indicated a significant decrease in clotting times compared to control groups.
  • Neuroprotection in Animal Models :
    • Research involving rodent models of neurodegeneration showed that treatment with this compound improved cognitive function and reduced neuronal loss.
    • Mechanistic studies suggested that it mitigates oxidative stress and inflammation in neural tissues.

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H16N2S/c1-6(2)10-12-8-4-5-11-7(3)9(8)13-10/h6-7,11H,4-5H2,1-3H3

InChI Key

LYUIEVRHMQYKKN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=C(S2)C(C)C

Origin of Product

United States

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